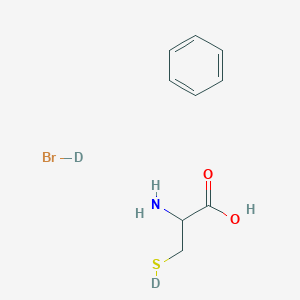![molecular formula C17H14BrN5O2S B237104 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is a compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi, and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide in lab experiments is its unique mechanism of action. This compound has been shown to have a range of biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in a range of scientific research areas. Finally, more research is needed to explore the potential advantages and limitations of using this compound in lab experiments, and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of 5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 5-bromo-2-furancarboxylic acid with 2-amino-5-(3-ethyl-1,2,4-triazol-5-yl)thiazole. This reaction produces the intermediate compound 5-bromo-N-(2-furanyl)-2-methylbenzene-1,3-diamine, which is then reacted with furan-2-carboxylic acid to produce the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide has been studied for its potential applications in a range of scientific research areas. This compound has been shown to have antimicrobial activity, and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Eigenschaften
Produktname |
5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide |
|---|---|
Molekularformel |
C17H14BrN5O2S |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
5-bromo-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrN5O2S/c1-3-14-20-21-17-23(14)22-16(26-17)10-5-4-9(2)11(8-10)19-15(24)12-6-7-13(18)25-12/h4-8H,3H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
JFCOSHVPGZNZAW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)Br |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)